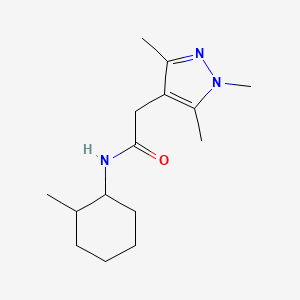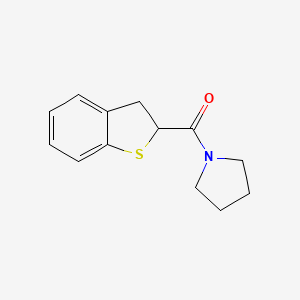
(2-Ethylpiperidin-1-yl)-imidazol-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethylpiperidin-1-yl)-imidazol-1-ylmethanone, also known as EIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
(2-Ethylpiperidin-1-yl)-imidazol-1-ylmethanone exerts its biological effects through the modulation of various molecular targets, including receptors and enzymes. One of the main targets of (2-Ethylpiperidin-1-yl)-imidazol-1-ylmethanone is the sigma-1 receptor, which is involved in the regulation of various physiological processes, such as calcium signaling, protein folding, and neurotransmitter release. (2-Ethylpiperidin-1-yl)-imidazol-1-ylmethanone has been shown to bind to the sigma-1 receptor with high affinity, leading to the modulation of its downstream signaling pathways.
Biochemical and Physiological Effects:
(2-Ethylpiperidin-1-yl)-imidazol-1-ylmethanone has been shown to exert various biochemical and physiological effects, depending on the target and concentration used. In vitro studies have demonstrated that (2-Ethylpiperidin-1-yl)-imidazol-1-ylmethanone can inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of certain enzymes. In vivo studies have shown that (2-Ethylpiperidin-1-yl)-imidazol-1-ylmethanone can improve cognitive function, reduce inflammation, and protect against neurodegeneration.
実験室実験の利点と制限
(2-Ethylpiperidin-1-yl)-imidazol-1-ylmethanone has several advantages for lab experiments, including its high potency, selectivity, and stability. However, (2-Ethylpiperidin-1-yl)-imidazol-1-ylmethanone also has some limitations, such as its poor solubility in water, which can make it difficult to use in certain assays. Additionally, (2-Ethylpiperidin-1-yl)-imidazol-1-ylmethanone has not been extensively studied for its toxicity profile, which can limit its use in certain applications.
将来の方向性
There are several future directions for the research on (2-Ethylpiperidin-1-yl)-imidazol-1-ylmethanone, including the development of more potent and selective analogs, the identification of new molecular targets, and the investigation of its potential therapeutic applications in various diseases. Additionally, the use of (2-Ethylpiperidin-1-yl)-imidazol-1-ylmethanone as a tool for studying the sigma-1 receptor and other molecular targets can provide valuable insights into their roles in various physiological processes. Overall, the research on (2-Ethylpiperidin-1-yl)-imidazol-1-ylmethanone holds great promise for the development of novel drugs and therapies with improved efficacy and safety.
合成法
(2-Ethylpiperidin-1-yl)-imidazol-1-ylmethanone can be synthesized through a multi-step reaction process, which involves the condensation of 2-ethylpiperidine with 1H-imidazole-1-carbaldehyde, followed by a reduction step using sodium borohydride. The resulting product is purified through column chromatography to obtain pure (2-Ethylpiperidin-1-yl)-imidazol-1-ylmethanone.
科学的研究の応用
(2-Ethylpiperidin-1-yl)-imidazol-1-ylmethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, (2-Ethylpiperidin-1-yl)-imidazol-1-ylmethanone has been used as a scaffold for the development of novel drugs targeting various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, (2-Ethylpiperidin-1-yl)-imidazol-1-ylmethanone has been used as a lead compound for the development of new drugs with improved efficacy and safety. In neuroscience, (2-Ethylpiperidin-1-yl)-imidazol-1-ylmethanone has been used as a tool for studying the role of certain receptors in the brain, such as the sigma-1 receptor.
特性
IUPAC Name |
(2-ethylpiperidin-1-yl)-imidazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-10-5-3-4-7-14(10)11(15)13-8-6-12-9-13/h6,8-10H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONOPNSJDHXUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(1H-indol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7492162.png)
![N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7492172.png)
![1-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]urea](/img/structure/B7492186.png)
![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea](/img/structure/B7492201.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7492205.png)
![N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7492211.png)

![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea](/img/structure/B7492221.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7492224.png)

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7492228.png)

![N-[6-(dimethylamino)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7492242.png)